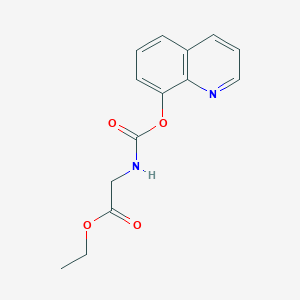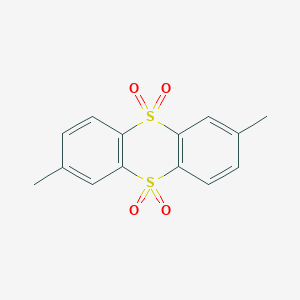
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide is an organosulfur compound characterized by its unique structure, which includes two thianthrene rings substituted with methyl groups at the 2 and 7 positions and tetraoxide groups at the 5 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylthianthrene 5,5,10,10-tetraoxide typically involves the oxidation of 2,7-dimethylthianthrene. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure complete oxidation without decomposing the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems to facilitate the oxidation process is also explored to reduce costs and improve scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide groups back to sulfides or other lower oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the thianthrene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Sulfides or other reduced forms.
Substitution: Various substituted thianthrene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in oxidation-reduction studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,7-Dimethylthianthrene 5,5,10,10-tetraoxide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thianthrene: The parent compound without methyl or tetraoxide substitutions.
2,7-Dimethylthianthrene: Lacks the tetraoxide groups.
Thianthrene 5,5,10,10-tetraoxide: Lacks the methyl groups.
Uniqueness
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide is unique due to the combination of methyl and tetraoxide substitutions, which confer distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of complex molecules and the development of advanced materials.
Eigenschaften
IUPAC Name |
2,7-dimethylthianthrene 5,5,10,10-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-9-3-5-11-13(7-9)19(15,16)12-6-4-10(2)8-14(12)20(11,17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCAIRRJPWCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C3=C(S2(=O)=O)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
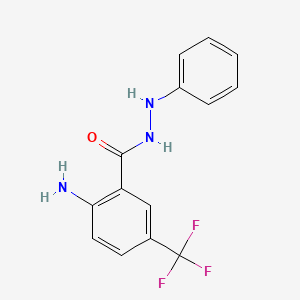
![N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide](/img/structure/B8041207.png)
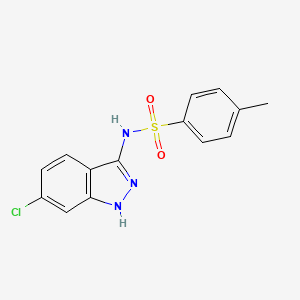
![2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate](/img/structure/B8041213.png)
![2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041219.png)

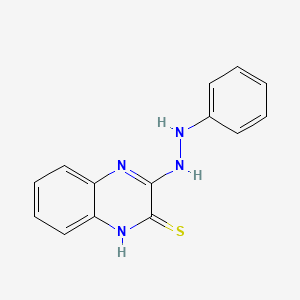
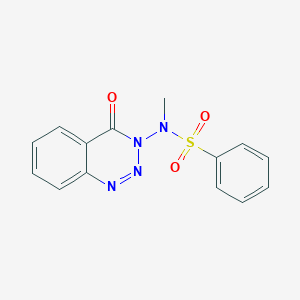
![4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide](/img/structure/B8041241.png)
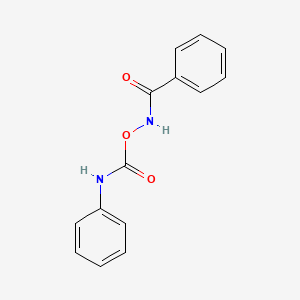
![phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate](/img/structure/B8041247.png)
![4,6-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041255.png)
![4-Chloro-8-ethyl-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8041282.png)
